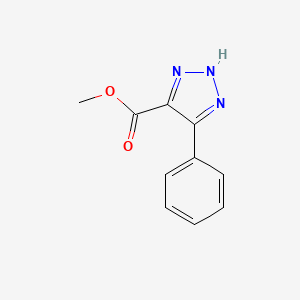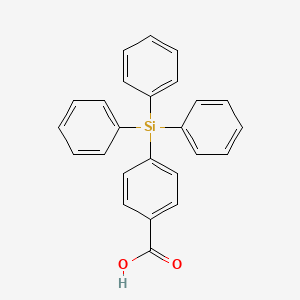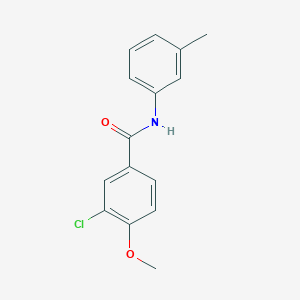
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves several steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxypyrimidine with sulfuric acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate can be compared with other similar compounds, such as:
4,6-Dimethyl-2-hydroxypyrimidine: This compound shares a similar structure but lacks the sulfate group, which can significantly alter its chemical properties and reactivity.
2-Hydroxy-4,6-dimethylpyrimidine: Another similar compound, differing in the position of the hydroxyl group, which can affect its interactions and applications.
Propiedades
Número CAS |
87814-14-0 |
|---|---|
Fórmula molecular |
C6H8N2O5S |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O5S/c1-3-5(13-14(10,11)12)4(2)8-6(9)7-3/h1-2H3,(H,7,8,9)(H,10,11,12) |
Clave InChI |
KDLQPRDDKNPORT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=O)N1)C)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)










